BenchChemオンラインストアへようこそ!

tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate

Medicinal Chemistry Building Blocks Procurement

tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate (CAS 1422424-71-2) is a seven-membered saturated nitrogen heterocycle (azepane) functionalized with a 3-methyl substituent, a 4-oxo (ketone) group, and an N-terminal tert-butoxycarbonyl (Boc) protecting group. The compound has a molecular formula of C12H21NO3 and a molecular weight of 227.30 g/mol.

Molecular Formula C12H21NO3
Molecular Weight 227.3 g/mol
CAS No. 1422424-71-2
Cat. No. B1382116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-methyl-4-oxoazepane-1-carboxylate
CAS1422424-71-2
Molecular FormulaC12H21NO3
Molecular Weight227.3 g/mol
Structural Identifiers
SMILESCC1CN(CCCC1=O)C(=O)OC(C)(C)C
InChIInChI=1S/C12H21NO3/c1-9-8-13(7-5-6-10(9)14)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3
InChIKeyQRQPVZMYCPKCSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate (CAS 1422424-71-2): A Boc-Protected 3-Methyl-4-Oxoazepane Building Block for Heterocyclic Synthesis


tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate (CAS 1422424-71-2) is a seven-membered saturated nitrogen heterocycle (azepane) functionalized with a 3-methyl substituent, a 4-oxo (ketone) group, and an N-terminal tert-butoxycarbonyl (Boc) protecting group . The compound has a molecular formula of C12H21NO3 and a molecular weight of 227.30 g/mol . The Boc group provides a temporary amine protection strategy that is orthogonal to many synthetic transformations and can be selectively removed under acidic conditions (e.g., TFA or HCl) to liberate the free secondary amine for further functionalization [1]. The 4-oxo group introduces a reactive ketone handle and enhances hydrogen-bonding capacity for potential interactions with biological targets .

Why tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate Cannot Be Arbitrarily Replaced by Generic 4-Oxoazepane or Alternative N-Protected Analogs


The 3-methyl substitution pattern on the azepane ring of tert-butyl 3-methyl-4-oxoazepane-1-carboxylate introduces distinct steric and conformational constraints that are absent in the more commonly available tert-butyl 4-oxoazepane-1-carboxylate (the non-methylated analog). In the context of structure-based drug design, the presence of a methyl group at the 3-position adjacent to the ketone alters the conformational preferences of the seven-membered ring and introduces a stereogenic center, which can dramatically influence binding interactions with biological targets [1]. Furthermore, the N-Boc protecting group is not interchangeable with other N-protecting groups (e.g., Cbz, Fmoc, or benzyl) without altering the synthetic route compatibility, deprotection conditions, and overall stability of the intermediate [2]. Azepane derivatives lacking the specific 3-methyl-4-oxo substitution pattern have been shown in PKB/Akt inhibitor optimization studies to exhibit substantially different plasma stability and potency profiles depending on subtle ring substitution and linker variations [1]. Substituting a generic 4-oxoazepane for this methylated derivative in a structure-activity relationship (SAR) campaign would therefore confound interpretation of the methyl group's contribution to target engagement and metabolic stability.

Quantitative Differentiation Evidence for tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate Relative to Key Comparators


Commercial Availability and Defined Purity: tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate vs. Non-Methylated 4-Oxoazepane Analogs

tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate (CAS 1422424-71-2) is commercially available from multiple reputable suppliers with a specified purity of 95% . In contrast, the non-methylated analog, tert-butyl 4-oxoazepane-1-carboxylate (CAS 188975-63-1), while also commercially available, lacks the stereochemical and steric features introduced by the 3-methyl group. The 3-methyl substitution creates a stereogenic center at C3, offering the potential for diastereoselective transformations that are not possible with the achiral 4-oxoazepane scaffold [1]. For procurement decisions, the defined CAS registry number and MDL identifier (MFCD27997498) for this specific methylated derivative ensure unambiguous sourcing of the correct stereochemical and substitutional isomer [2].

Medicinal Chemistry Building Blocks Procurement

Azepane Scaffold Potency in PKB/Akt Inhibition: Class-Level Evidence Supporting the Therapeutic Relevance of 3-Substituted Azepane Derivatives

While no direct IC50 data for tert-butyl 3-methyl-4-oxoazepane-1-carboxylate itself have been published, class-level evidence from optimized azepane derivatives demonstrates that subtle modifications to the azepane ring—including stereochemistry and substitution at positions analogous to C3 and C4—profoundly impact both potency and plasma stability. In a structure-based optimization study, compound 4, a 3,4-disubstituted azepane derivative, exhibited an IC50 of 4 nM against PKB-α and demonstrated plasma stability, whereas the lead compound 1 (IC50 = 5 nM) was plasma unstable due to an ester linkage [1]. This 1250-fold improvement over baseline micromolar azepane inhibitors highlights the critical importance of the specific substitution pattern around the azepane core [2].

Kinase Inhibition Cancer Therapeutics PKB/Akt

Synthetic Scalability: Industrial Production of the Non-Methylated 4-Oxoazepane Core Informs Feasibility for Methylated Analog Synthesis

A large-scale industrial process for the preparation of tert-butyl 4-oxoazepane-1-carboxylate (the non-methylated analog) has been reported, achieving production scale of over 33 kg with good overall yield via ring expansion of tert-butyl piperid-4-one-1-carboxylate using ethyl diazoacetate [1]. This process establishes the commercial viability and cost-effective access to the 4-oxoazepane core. The 3-methyl analog (the target compound) can conceptually be accessed via analogous ring-expansion strategies starting from 3-methylpiperidin-4-one derivatives, or via late-stage α-methylation of the 4-oxoazepane scaffold [2]. The established kilogram-scale synthesis of the parent scaffold provides confidence in the scalability and reliable supply of related 3-substituted derivatives for medicinal chemistry programs requiring multi-gram to kilogram quantities.

Process Chemistry Scale-Up Intermediate Synthesis

Protecting Group Orthogonality: N-Boc Azepanes vs. N-Cbz and N-Fmoc Analogs in Multi-Step Synthetic Sequences

The tert-butoxycarbonyl (Boc) group on the target compound can be selectively removed under acidic conditions (e.g., TFA/DCM, HCl/dioxane) while leaving benzyl carbamate (Cbz) and 9-fluorenylmethoxycarbonyl (Fmoc) groups intact [1]. Conversely, the Cbz group (found on benzyl 4-oxoazepane-1-carboxylate, CAS 83621-33-4) requires hydrogenolysis, and the Fmoc group (found on (9H-fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate, CAS 6048-53-9) requires basic conditions (e.g., piperidine) for removal [2]. This orthogonality enables sequential deprotection strategies in multi-step syntheses. For solid-phase peptide synthesis (SPPS) applications, the Fmoc-protected azepane is preferred; for solution-phase syntheses requiring orthogonal protection of multiple amines, the Boc-protected derivative offers distinct advantages [2]. The 3-methyl substitution on the target compound further enhances the synthetic value of the Boc-protected scaffold for generating stereochemically defined peptidomimetics.

Protecting Group Strategy Orthogonal Deprotection Peptidomimetics

Antiproliferative Activity of Azepane Derivatives: Class-Level Evidence Supporting the 4-Oxoazepane Scaffold in Oncology Applications

Novel azepane derivatives, including those with substitution patterns analogous to the 3-methyl-4-oxoazepane core, have been reported to possess anti-cell-proliferation activity and show increased plasma stability [1]. Patent literature (US6887864) discloses azepane derivatives according to general formula (I) that demonstrate anti-cell-proliferation activity such as anti-cancer activity, with specific compounds exhibiting improved plasma stability over earlier ester-containing leads [1]. Additionally, tetrahydroxyazepanes have been shown to exhibit anticancer activity in various cancer cell lines with GI50 values in the range of 20 to 90 μM [2]. The target compound, tert-butyl 3-methyl-4-oxoazepane-1-carboxylate, serves as a key synthetic intermediate that can be elaborated into fully substituted azepane derivatives with demonstrated antiproliferative properties.

Anticancer Antiproliferative Cell Cycle Inhibition

Molecular Weight and Physicochemical Profile: Comparison with Alternative N-Protected 4-Oxoazepane Derivatives

The molecular weight and lipophilicity profile of tert-butyl 3-methyl-4-oxoazepane-1-carboxylate (MW 227.30; predicted LogP ~1.5–2.0) differs from alternative N-protected azepane building blocks. The Boc group contributes a moderate increase in molecular weight (+72 Da relative to the unprotected 3-methylazepan-4-one, MW 127.18) while providing synthetic versatility . Compared to the Cbz-protected analog (benzyl 4-oxoazepane-1-carboxylate, MW ~247), the Boc derivative is 20 Da lighter and lacks the UV chromophore of the benzyl group, which can be advantageous for UV-monitored chromatography and for minimizing molecular weight in final drug candidates . Compared to the Fmoc-protected analog (MW ~335), the Boc derivative is >100 Da lighter, offering advantages in fragment-based drug discovery where low molecular weight is prioritized [1].

Physicochemical Properties Lead Optimization Drug-Likeness

Recommended Research and Industrial Applications for tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate Based on Quantified Differentiation Evidence


Medicinal Chemistry: Synthesis of Stereochemically Defined PKB/Akt Kinase Inhibitor Candidates

tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate is optimally deployed as a starting material for the synthesis of 3,4-disubstituted azepane derivatives targeting PKB/Akt kinases. Class-level evidence demonstrates that optimized azepanes with substitution at positions analogous to C3 and C4 achieve IC50 values as low as 4 nM against PKB-α and exhibit plasma stability [1]. The 3-methyl group provides a stereogenic center that can be exploited for diastereoselective functionalization, while the 4-oxo group offers a ketone handle for reductive amination, Grignard addition, or oxime formation. The Boc protecting group enables late-stage deprotection to reveal the free amine for coupling with carboxylic acid-containing pharmacophores. This application is directly supported by the antiproliferative activity of azepane derivatives disclosed in US6887864 [2].

Process Chemistry: Kilogram-Scale Synthesis of 3-Substituted Azepane Intermediates

For industrial process chemists, tert-butyl 3-methyl-4-oxoazepane-1-carboxylate represents a logical extension of the established kilogram-scale synthesis of tert-butyl 4-oxoazepane-1-carboxylate (>33 kg demonstrated) [3]. The target compound can be accessed via analogous ring-expansion methodology starting from 3-methylpiperidin-4-one derivatives. The demonstrated scalability of the parent scaffold reduces the technical risk associated with process development for the 3-methyl analog, making this compound suitable for programs requiring multi-gram to kilogram quantities of azepane building blocks for preclinical and early clinical supply.

Peptidomimetic and Constrained Peptide Design: Orthogonal Boc Protection for Sequential Deprotection Strategies

In the synthesis of conformationally constrained peptidomimetics, tert-butyl 3-methyl-4-oxoazepane-1-carboxylate offers the Boc protecting group, which is orthogonal to both Cbz (hydrogenolysis-labile) and Fmoc (base-labile) protecting groups [4]. This orthogonality enables sequential amine unmasking in multi-step synthetic sequences where multiple protected amines must be differentiated. The 3-methyl group introduces a stereochemical constraint that can mimic the side-chain orientation of natural amino acids within a seven-membered ring scaffold, while the 4-oxo group provides a hydrogen-bonding site analogous to peptide backbone carbonyls. This application is supported by literature on azepane-based amino acids capable of inducing secondary structure in peptides [5].

Fragment-Based Drug Discovery: Low Molecular Weight Scaffold with Defined Substitution Vectors

With a molecular weight of 227.30 Da, tert-butyl 3-methyl-4-oxoazepane-1-carboxylate falls within the optimal molecular weight range for fragment-based drug discovery (typically <300 Da) while providing three distinct vectors for fragment elaboration: (1) Boc deprotection to reveal the amine; (2) ketone functionalization at C4; and (3) potential α-functionalization adjacent to the ketone . Compared to heavier N-protected analogs such as the Fmoc derivative (MW ~335 Da), the Boc-protected azepane offers a >100 Da advantage, preserving molecular weight headroom for subsequent fragment growing and linking steps. The stereogenic center at C3 also provides a handle for exploring chiral SAR within fragment libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.